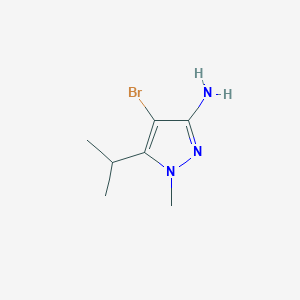

4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

4-bromo-1-methyl-5-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3/c1-4(2)6-5(8)7(9)10-11(6)3/h4H,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZALNOJPIDLYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1C)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of Reactions

- Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

- Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

- Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

- Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

- Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

- Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Spectroscopic and Crystallographic Methods for Structural Confirmation

Several spectroscopic and crystallographic methods are crucial for confirming the structure of this compound.

- NMR Spectroscopy : Use \$$^1H\$$ and \$$^{13}C\$$ NMR to confirm substitution patterns. The 4-bromo substituent deshields adjacent protons (\$$\delta\$$ 7.2–7.5 ppm for aromatic protons).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. The bromine atom’s high electron density aids in resolving positional disorder.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., $$M+H] at m/z 273.04).

Data Tables

The following tables summarize key aspects of the synthesis and properties of this compound.

Comparison of Synthetic Steps

| Step | Reagents | Yield Range | Key Challenges |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, NH₂NH₂ | 60–80% | Competing dimerization |

| Bromination | NBS, AIBN | 40–70% | Regioselectivity control |

| Isopropyl Functionalization | Isopropyl iodide, K₂CO₃ | 50–65% | Steric hindrance at C5 |

Antimicrobial Activity

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Strong inhibition |

| Escherichia coli | 0.50 | 0.60 | Moderate inhibition |

| Candida albicans | 0.30 | 0.35 | Strong antifungal activity |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and other substituents on the pyrazole ring play a crucial role in its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-3-amine Derivatives

Pyrazole-3-amine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-3-amine Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Bioactivity :

- Steric Effects : The isopropyl group in the target compound introduces significant steric bulk compared to methyl () or phenyl () substituents. This bulk may enhance binding affinity in hydrophobic enzyme pockets but reduce solubility .

- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at position 4, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

- Aromatic vs. Aliphatic Substituents : Phenyl-substituted derivatives (e.g., 4-Bromo-3-phenyl-1H-pyrazol-5-amine) exhibit π-π stacking capabilities, whereas aliphatic substituents (e.g., isopropyl) prioritize van der Waals interactions .

Synthetic Accessibility :

- Methyl and isopropyl groups are typically introduced via alkylation of pyrazole precursors, as seen in the synthesis of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine ().

- Bromination at position 4 or 5 is achieved using N-bromosuccinimide (NBS) under controlled conditions .

Biological Applications :

- Pyrazole-3-amine derivatives are prominent in kinase inhibition () and antimicrobial agent development. For example, 1,5-disubstituted pyrazole-3-amines show COX-2 inhibitory activity, with substituent size directly correlating with potency .

- The target compound’s isopropyl group may improve metabolic stability compared to smaller substituents (e.g., methyl), as observed in analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ().

Physicochemical Properties :

- Solubility : Bulkier substituents (isopropyl, phenyl) reduce aqueous solubility. For instance, 4-Bromo-3-phenyl-1H-pyrazol-5-amine () is less soluble than methyl-substituted analogues.

- Melting Points : Brominated derivatives generally exhibit higher melting points due to increased molecular symmetry and halogen-based intermolecular forces (e.g., 4-Bromo-5-methyl-1H-pyrazol-3-amine, m.p. >200°C) .

Biological Activity

Overview

4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, which has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H12BrN3

- Molecular Weight : 219.09 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with isopropylamine under basic conditions. This method allows for the efficient formation of the desired compound while maintaining high purity through advanced purification techniques such as recrystallization and chromatography.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies evaluated its effectiveness against various pathogens, yielding the following results:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Strong inhibition |

| Escherichia coli | 0.50 | 0.60 | Moderate inhibition |

| Candida albicans | 0.30 | 0.35 | Strong antifungal activity |

The compound demonstrated a synergistic effect when combined with standard antibiotics such as Ciprofloxacin and Ketoconazole, reducing their MIC values significantly .

Anticancer Activity

In addition to its antimicrobial properties, this pyrazole derivative has shown promising anticancer activity. Studies indicate that it inhibits key enzymes involved in cancer cell proliferation:

| Enzyme Target | IC50 (μM) |

|---|---|

| DNA gyrase | 12.27 - 31.64 |

| Dihydrofolate reductase (DHFR) | 0.52 - 2.67 |

These results suggest that the compound may serve as a potential lead for developing anticancer agents .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity and selectivity towards these targets, contributing to its biological efficacy .

Case Studies

Several case studies have highlighted the compound's potential in drug development:

- Antimicrobial Efficacy : A study conducted on various pyrazole derivatives, including this compound, showed significant inhibition against biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics in certain assays .

- Anticancer Studies : In vitro testing against multiple cancer cell lines revealed that modifications to the pyrazole structure could enhance its cytotoxicity, suggesting avenues for further optimization and development .

Q & A

Q. What are the established synthetic routes for 4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine, and how do they compare in efficiency?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters, followed by bromination and functionalization. For example:

Cyclization : React monomethylhydrazine with ethyl acetoacetate to form a pyrazole core .

Bromination : Introduce bromine at the 4-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Isopropyl Introduction : Alkylate the 5-position via nucleophilic substitution with isopropyl halides .

Key Considerations :

Q. Table 1: Comparison of Synthetic Steps

| Step | Reagents | Yield Range | Key Challenges |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, NH₂NH₂ | 60–80% | Competing dimerization |

| Bromination | NBS, AIBN | 40–70% | Regioselectivity control |

| Isopropyl Functionalization | Isopropyl iodide, K₂CO₃ | 50–65% | Steric hindrance at C5 |

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm substitution patterns. The 4-bromo substituent deshields adjacent protons (δ 7.2–7.5 ppm for aromatic protons) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. The bromine atom’s high electron density aids in resolving positional disorder .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H] at m/z 273.04) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve overall yield and scalability?

- Methodological Answer :

- Bromination Optimization : Use catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity and reduce N-bromination byproducts .

- Microwave-Assisted Synthesis : Reduce reaction time for cyclization and alkylation steps (e.g., 30 minutes vs. 12 hours under conventional heating) .

- Flow Chemistry : Implement continuous-flow systems for bromination to minimize exothermic hazards and improve reproducibility .

Case Study : A scaled-up route achieved 68% yield via flow bromination, compared to 45% in batch mode .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify discrepancies in tautomeric forms .

- Dynamic NMR : Resolve fluxional behavior caused by rotational barriers in the isopropyl group (e.g., variable-temperature NMR at −50°C to 25°C) .

- Crystallographic Validation : Use X-ray structures to confirm the dominance of one tautomer in the solid state, resolving ambiguities from solution-phase NMR .

Q. What strategies are effective in evaluating the compound’s pharmacological potential while minimizing cytotoxicity?

- Methodological Answer :

- Targeted Assays : Screen against kinase or GPCR targets using fluorescence polarization (FP) assays, leveraging the pyrazole core’s affinity for ATP-binding pockets .

- Cytotoxicity Profiling : Use HEK293 or HepG2 cell lines with MTT assays to establish IC₅₀ values. Structural analogs show IC₅₀ > 50 µM, suggesting low baseline toxicity .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) with LC-MS/MS. Bromine substitution may enhance stability by reducing oxidative metabolism .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in a research setting?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin irritation and volatile byproducts (e.g., alkyl halides) .

- Waste Disposal : Quench brominated intermediates with sodium thiosulfate before disposal to prevent environmental release .

- Emergency Procedures : In case of exposure, rinse with PBS (pH 7.4) and seek medical evaluation for halogen-related toxicity .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to account for variability in assay conditions .

- Orthogonal Validation : Confirm hits with surface plasmon resonance (SPR) to measure binding kinetics independently of fluorescence artifacts .

Key Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.